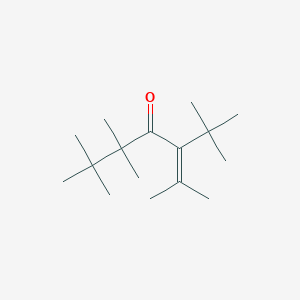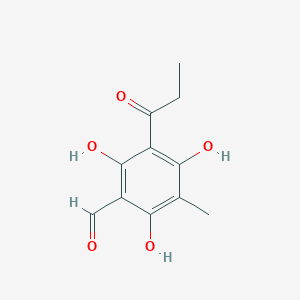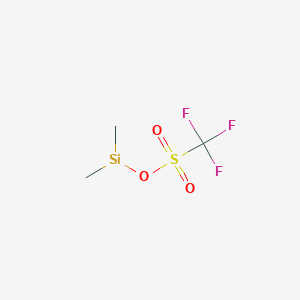
8-Iodooct-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodooct-5-enoic acid is an organic compound that belongs to the class of carboxylic acids It features an iodine atom attached to the eighth carbon of an octenoic acid chain, with a double bond between the fifth and sixth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodooct-5-enoic acid can be achieved through several methods. One common approach involves the iodination of octenoic acid derivatives. The process typically includes the following steps:
Formation of the Octenoic Acid Derivative: Starting with an octenoic acid precursor, the compound is subjected to halogenation to introduce the iodine atom at the desired position.
Iodination Reaction: The iodination is carried out using reagents such as iodine (I2) and a suitable oxidizing agent, often in the presence of a catalyst to facilitate the reaction.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques helps in achieving high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodooct-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the iodine atom under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-Iodooct-5-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-iodooct-5-enoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Similar Compounds:
Octenoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Iodoalkanes: Similar in containing iodine but differ in the absence of the carboxylic acid group.
Unsaturated Carboxylic Acids: Share the double bond and carboxylic acid group but lack the iodine atom.
Uniqueness: this compound’s unique combination of an iodine atom, a double bond, and a carboxylic acid group makes it a versatile compound for various chemical transformations and applications. Its reactivity and ability to participate in diverse reactions set it apart from other similar compounds.
Eigenschaften
| 93398-61-9 | |
Molekularformel |
C8H13IO2 |
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
8-iodooct-5-enoic acid |
InChI |
InChI=1S/C8H13IO2/c9-7-5-3-1-2-4-6-8(10)11/h1,3H,2,4-7H2,(H,10,11) |
InChI-Schlüssel |
HXVOUJWYEHGHQX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CCCI)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




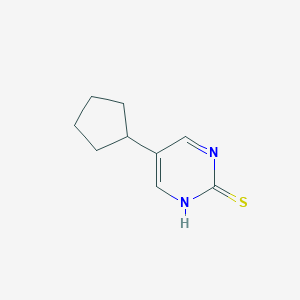
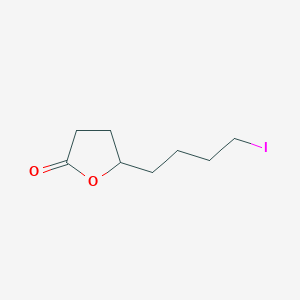
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
